molecular formula C17H14N4S B11040643 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11040643
M. Wt: 306.4 g/mol
InChI Key: DGTPKNRUVHAPSW-UHFFFAOYSA-N
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Description

3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazinoindole core structure, which is fused with a sulfanyl group attached to a 2-methylbenzyl moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can be achieved through several synthetic routes. One common method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with 2-methylbenzyl bromide in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinoindole core can be reduced under specific conditions to yield different reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Various substituted triazinoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

  • Antimicrobial Properties: Preliminary studies indicate that 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole exhibits antimicrobial and antifungal activities. Research is ongoing to understand its effectiveness against various pathogens.
Pathogen Activity Reference
E. coliModerate
S. aureusHigh
C. albicansLow

Medicine

  • Potential Therapeutic Applications: The compound is being explored for its potential in drug development targeting specific biological pathways involved in diseases such as cancer. Its mechanism of action may include enzyme inhibition or receptor modulation.

Industry

  • Material Development: The compound is investigated for use in developing advanced materials with unique properties, such as polymers and coatings that could have applications in electronics or pharmaceuticals.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus but limited activity against Candida albicans.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of the compound to enhance its biological activity. Modifications at the benzyl position led to increased potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group and triazinoindole core are believed to play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial or antifungal effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-methylbenzyl moiety in 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound with a unique structure that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazinoindole family and features a sulfanyl group attached to a 2-methylbenzyl moiety. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H14N4S
  • Molecular Weight : 306.4 g/mol
  • IUPAC Name : 3-[(2-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and antifungal properties. Its mechanism of action appears to involve interactions with specific molecular targets that inhibit certain enzymes or receptors.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies have demonstrated its efficacy against:

  • Bacteria : Exhibiting inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported in the range of 3.92–4.01 mM for C. albicans and 4.01–4.23 mM for A. niger .

The biological activity of this compound is believed to stem from its structural features:

  • The sulfanyl group may play a role in redox reactions, potentially leading to oxidative stress in microbial cells.
  • The triazinoindole core is thought to interact with enzyme active sites or receptor binding sites, disrupting normal cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared to other triazinoindole derivatives:

Compound NameStructural FeaturesBiological Activity
3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoleLacks the 2-methylbenzyl moietyLower antimicrobial activity
3-allylthio-5H-[1,2,4]triazino[5,6-b]indoleContains an allyl group insteadDifferent spectrum of activity

The presence of the 2-methylbenzyl moiety in our compound may enhance lipophilicity and facilitate better interaction with biological membranes compared to its analogs.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of triazinoindoles for their anticancer properties. The derivatives were screened against several cancer cell lines using the MTT assay. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and human liver carcinoma (HepG2) cell lines .

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C17H14N4S/c1-11-6-2-3-7-12(11)10-22-17-19-16-15(20-21-17)13-8-4-5-9-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

DGTPKNRUVHAPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

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